N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine
Overview
Description
Scientific Research Applications
Synthesis and Photophysical Properties
N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine has been utilized in various synthetic procedures to create novel derivatives with unique properties. One such synthesis approach involves the creation of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, which is derived from oxazoline and demonstrates significant yield and efficiency (Aouine et al., 2011). Additionally, derivatives of this compound have been explored for their photophysical properties, exhibiting notable fluorescence characteristics. The emission bands and fluorescence quantum yields of these compounds are influenced by solvent polarity, offering potential applications as fluorescent probes or in other fields requiring specific photophysical properties (Guzow et al., 2002).
Polymerization and Material Science
The compound has also been pivotal in the field of material science, particularly in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, have been polymerized to form materials with intriguing properties. For example, one such polymer exhibits a large specific rotation and a CD signal, suggesting a helical conformation, which can be crucial in understanding the material's structural properties and potential applications in nanotechnology or material engineering (Gao et al., 2003).
Fluorescent Probes and Chemosensors
Moreover, derivatives of this compound have been synthesized as fluorescent probes, demonstrating high molar absorption coefficient values and fluorescence quantum yields. The versatility of these compounds as chemosensors for metal ions or protons is particularly notable. Their ability to act as sensitive fluorescent probes makes them valuable in a variety of scientific disciplines, from analytical chemistry to environmental monitoring (Ferreira et al., 2018).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-8(9(14)15)4-7-5-12-6-17-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNIBRMACJMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254438-84-1 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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